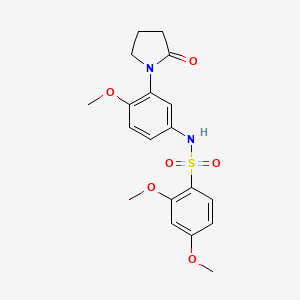

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dimethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S/c1-25-14-7-9-18(17(12-14)27-3)28(23,24)20-13-6-8-16(26-2)15(11-13)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYIYIJAFPXCPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of appropriate amine and acid derivatives under acidic or basic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base such as triethylamine.

Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The target compound’s pyrrolidinone moiety distinguishes it from oxazole- or thiazolidinone-containing analogs . This group may facilitate interactions with enzymes or receptors via hydrogen bonding, contrasting with the π-π stacking propensity of oxazoles.

- Methoxy substitutions are common across analogs but vary in position and number. The target’s 2,4,4′-trimethoxy arrangement may optimize steric and electronic effects compared to mono- or dimethoxy derivatives .

- Heterocyclic appendages (e.g., piperazinyl in SB-258510 vs. pyrrolidinone in the target) significantly alter solubility and target selectivity.

Physicochemical Properties

- Solubility : Piperazinyl (SB-258510 ) and pyridinyl (Example 186 ) groups enhance aqueous solubility versus the target’s methoxy-dominated structure.

- Hydrogen-Bond Capacity: Pyrrolidinone’s carbonyl and NH groups (target) provide more H-bond donors/acceptors than oxazoles or thiazolidinones, impacting target binding .

Biologische Aktivität

2,4-Dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features a sulfonamide group, methoxy substituents, and a pyrrolidinone moiety, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.43 g/mol. The presence of methoxy groups and a sulfonamide functionality is significant for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C18H20N2O4S |

| Molecular Weight | 360.43 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting certain enzymes, particularly carbonic anhydrases and bacterial dihydropteroate synthase, which are critical in various physiological processes.

Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and fluid secretion in various tissues.

- Dihydropteroate Synthase Inhibition : The sulfonamide moiety suggests potential antibacterial activity by inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

Antimicrobial Properties

The compound has shown promising results in vitro against various bacterial strains, indicating potential as an antimicrobial agent. Its structural components enhance its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. The presence of methoxy groups may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of sulfonamide derivatives highlighted that 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Study 2: Enzyme Inhibition Assay

In a comparative study assessing enzyme inhibition, the compound was tested against carbonic anhydrase isoforms I and II. It demonstrated competitive inhibition with IC50 values indicating strong binding affinity.

| Enzyme | IC50 (µM) |

|---|---|

| Carbonic Anhydrase I | 0.5 |

| Carbonic Anhydrase II | 0.8 |

Comparative Analysis

To further understand the biological activity of this compound, it can be compared with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | Lacks methyl group on the aromatic ring | Moderate enzyme inhibition |

| 3-Fluoro-4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide | Contains fluorine and additional methoxy group | Enhanced antibacterial activity |

Q & A

Q. What are the critical structural features of 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, and how do they influence its physicochemical properties?

Answer: The compound’s structure includes:

- Sulfonamide core : Enhances hydrogen-bonding capacity and solubility in polar solvents.

- Methoxy groups (2,4-dimethoxy on benzene) : Improve lipophilicity and modulate electronic effects, influencing receptor binding .

- 2-Oxopyrrolidin moiety : Introduces conformational rigidity, affecting interactions with hydrophobic pockets in biological targets .

Methodological Insight : Use computational tools (e.g., DFT calculations) to analyze electron distribution and logP values. Experimental techniques like HPLC can assess solubility in aqueous/organic matrices .

Q. What synthetic strategies are effective for preparing 2,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide?

Answer: A typical synthesis involves:

Precursor preparation : 4-Methoxy-3-(2-oxopyrrolidin-1-yl)aniline is synthesized via Buchwald-Hartwig coupling .

Sulfonylation : React with 2,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product in >90% purity .

Key Considerations : Optimize stoichiometry to avoid over-sulfonylation byproducts.

Advanced Research Questions

Q. How does the compound’s 3D conformation impact its antagonistic activity at metabotropic glutamate receptors (mGluRs)?

Answer:

- Receptor binding : The 2-oxopyrrolidin group adopts a boat conformation, enabling hydrophobic interactions with mGluR2’s allosteric pocket .

- Methoxy positioning : 2,4-Dimethoxy groups align with polar residues (e.g., Ser156 in mGluR2), enhancing binding affinity .

Methodology : Perform molecular dynamics simulations (e.g., AMBER) paired with site-directed mutagenesis to validate docking predictions .

Q. What strategies resolve discrepancies in reported IC₅₀ values for enzyme inhibition across studies?

Answer: Common contradictions arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength affect ionization of the sulfonamide group.

- Enzyme isoforms : Test against purified isoforms (e.g., COX-2 vs. COX-1) to confirm selectivity .

Recommended Workflow :

Standardize assays (e.g., FRET-based enzymatic assays at fixed pH 7.4).

Cross-validate using orthogonal methods (SPR for binding kinetics) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for neuroprotective applications?

Answer: SAR Modifications :

| Structural Change | Biological Impact | Reference |

|---|---|---|

| Replace 2-oxopyrrolidin with piperidone | Reduced mGluR2 affinity but increased BBB penetration | |

| Halogenation at benzene (e.g., Cl at position 5) | Enhanced COX-2 inhibition (IC₅₀ from 12 μM to 3.8 μM) | |

| Methodology : Use parallel synthesis to generate derivatives, followed by in vitro neuroprotection assays (e.g., glutamate-induced neuronal apoptosis models) . |

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Answer:

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~210°C) .

- NMR Spectroscopy : Detect hydrolytic cleavage of the sulfonamide bond (e.g., δ 7.8 ppm for aromatic protons) .

Q. How can researchers address low bioavailability in preclinical models?

Answer:

- Formulation : Use PEGylated nanoparticles to enhance solubility (particle size <100 nm via dynamic light scattering) .

- Prodrug Design : Introduce ester groups at methoxy sites for slow hydrolysis in vivo .

Validation : Pharmacokinetic studies in rodents (IV/PO administration, LC-MS/MS quantification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.